molecular formula C13H17NO3 B159572 Methyl 2-(morpholinomethyl)benzoate CAS No. 135651-46-6

Methyl 2-(morpholinomethyl)benzoate

Cat. No. B159572
M. Wt: 235.28 g/mol
InChI Key: LOVTXOMBUAEJSN-UHFFFAOYSA-N
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Description

“Methyl 2-(morpholinomethyl)benzoate” is a research compound with the molecular formula C13H17NO3 . It is a useful compound in various research and development contexts.

Scientific Research Applications

1. Preconcentration of Fungicides in Fruit Juice Samples

  • Summary of Application : Methyl benzoate-based vortex-assisted surfactant-enhanced emulsification microextraction (VASEME) has been developed and applied for the preconcentration of fungicides (i.e., carbendazim, thiabendazole and fluberidazole) and their subsequent determination by high performance liquid chromatography .
  • Methods of Application : Methyl benzoate (as extraction solvent) and sodium dodecyl sulfate (as emulsifier) were used in VASEME. Parameters affecting the extraction performance were investigated and optimized .
  • Results or Outcomes : Under the optimum conditions, linearity was obtained in the range of 0.1–200 μg/L with the coefficient of determination exceeding 0.998. Limits of detection and quantitation were 0.01–0.5 and 0.1–3 μg/L, respectively. Recoveries of the spiked analytes (10–100 μg/L) from fruit juice samples were between 72 and 116% with the relative standard deviation below 10% .

2. Synthesis of a Series of Methyl Benzoates through Esterification

  • Summary of Application : Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
  • Methods of Application : In this study, the solid acids of zirconium metal solids fixed with various substances were studied. Zirconium metal catalysts with fixed Ti had the best activity .
  • Results or Outcomes : The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .

properties

IUPAC Name

methyl 2-(morpholin-4-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-5-3-2-4-11(12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVTXOMBUAEJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564756
Record name Methyl 2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(morpholinomethyl)benzoate

CAS RN

135651-46-6
Record name Methyl 2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-bromosuccinimide, dibromomethane (3.56 g, 20 mmol) and methyl-2-methylbenzoate (3.04 g, 20 mmol) in 30 mL CHCl3 was refluxed for 4 h. The solvent was evaporated and the residue was purified by column chromatography, with EtOAc:hexanes, 1:5, as eluant, yielding (3.496 g, 76%) of 2-bromomethyl-benzoic acid methyl ester. A solution of 2-bromomethyl-benzoic acid methyl ester (368 mg, 2 mmol) and morpholine (174 mg, 2.0 mmol) in 8 mL DMF with 1 mL HCl (2 N) was refluxed overnight. The solvent was evaporated in vacuo and the residue was purified by column chromatography with EtOAc:hexanes, 1:4, yielding (180 mg, 38%) 2-(morpholin-4-ylmethyl)-benzoic acid methyl ester. The title compound was prepared from 2-(morpholin-4-ylmethyl)-benzoic acid methyl ester, hydrazine and then 3-trifluoromethyl-benzaldehyde in two steps by procedures similar to Example 29. 1H NMR (CDCl3): 8.46 (s, 1H), 8.02 (m, 2H), 7.96 (d, J=7.8 Hz, 1H), 7.45 (d, J=7.8 Hz, 1H), 7.54 (d, J=7.8 Hz, 1H), 7.45 (m, 2H), 7.22 (m, 1H), 3.82 (t, J=4.8 Hz, 4H), 2.64 (t, J=4.8 Hz, 4H).
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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